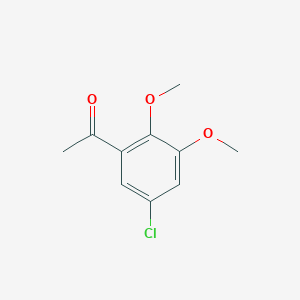
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone
Vue d'ensemble
Description
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as aromatic ketones. It contains a ketone functional group attached to an aromatic ring that is substituted with chloro and methoxy groups. This structure contributes to its unique chemical and physical properties.
Synthesis Analysis
While direct studies on 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone synthesis are scarce, related research provides insights into possible synthetic routes. For instance, the synthesis of similar compounds involves halogen-exchange reactions and esterification, indicating effective chemical protective group strategies for such molecules (Li Hong-xia, 2007). Moreover, synthetic approaches for analogous structures often utilize condensation reactions, highlighting potential methodologies for producing compounds with similar functionalities (Abdelhadi Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone has been elucidated through various spectroscopic and analytical techniques. X-ray crystallography, for example, has been employed to confirm the crystal structure of ortho-hydroxy aromatic ketones, revealing insights into their intramolecular hydrogen bonding and supramolecular interactions (D. Majumdar, 2016).
Applications De Recherche Scientifique
Environmental Impact and Bioremediation
Research into the environmental impact and bioremediation potential of various chlorinated compounds offers insights that could be relevant to understanding the behavior and applications of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone. For instance, studies on chlorinated solvents have highlighted their persistence and toxicity, emphasizing the need for effective degradation strategies (Ruder, 2006). Additionally, the use of enzymatic approaches for the remediation of organic pollutants demonstrates the potential for applying specific enzymes to degrade recalcitrant compounds, which could include 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone and its derivatives (Husain & Husain, 2007).
Analytical Chemistry and Detection
In analytical chemistry, the focus on detecting and quantifying chlorinated compounds in environmental samples is crucial. Studies on chlorophenols in municipal solid waste incineration and their role as dioxin precursors highlight the importance of analytical methods for monitoring such compounds (Peng et al., 2016). This knowledge can be applied to develop sensitive and specific analytical techniques for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, aiding in environmental monitoring and risk assessment.
Toxicology and Human Health
The toxicological profile of chlorinated compounds, including potential endocrine-disrupting effects and impacts on human health, is a significant area of research. Studies on compounds such as DDT and DDE have revealed their persistence and bioaccumulative nature, with implications for human exposure and wildlife (Burgos-Aceves et al., 2021). Similar investigations into 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone could unveil its potential human health risks and guide regulatory policies.
Safety And Hazards
The safety and hazards associated with 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone are not fully detailed in the available resources. It is important to note that it is for research use only and not for human or veterinary use1.
Orientations Futures
The future directions for the use and study of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone are not specified in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLSOFLLVYVKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555789 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone | |
CAS RN |
117052-19-4 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)
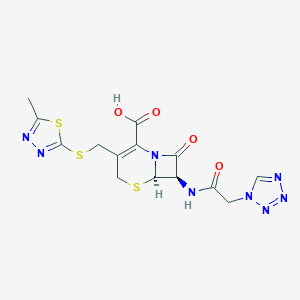

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)



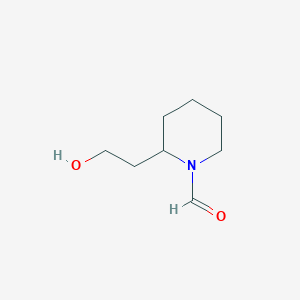
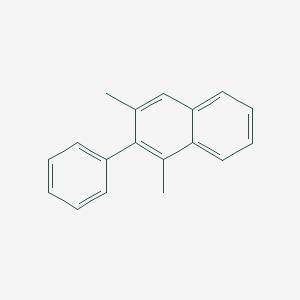
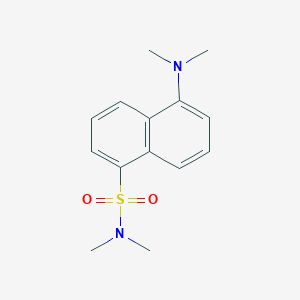
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)


